Comparison of Predicted Physicochemical Properties of Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanoate vs. Dimethyl Analog
The target compound exhibits a higher predicted boiling point and pKa compared to its 1,3-dimethyl analog, suggesting altered lipophilicity and ionization potential which can affect biological membrane permeability and target engagement [1].
| Evidence Dimension | Predicted boiling point and acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | Boiling Point: 311.7±17.0 °C; pKa: Not directly reported (inferred as higher basicity due to single N-alkylation) |
| Comparator Or Baseline | Ethyl 3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropanoate: Boiling Point: 315.2±27.0 °C; pKa: 9.09±0.50 |
| Quantified Difference | Target compound boiling point is ~3.5 °C lower; pKa is not directly comparable due to different substitution pattern. |
| Conditions | Predicted values from ACD/Labs or similar software; experimental data not available. |
Why This Matters
Differences in boiling point and pKa influence purification methods, formulation, and biological activity, making the specific analog critical for reproducible research outcomes.
- [1] Chemsrc. Ethyl 3-(1-ethyl-1h-pyrazol-4-yl)-3-oxopropanoate. Predicted density: 1.16±0.1 g/cm3, boiling point: 311.7±17.0 °C. View Source
